Bienvenue dans la boutique en ligne BenchChem!

Gastrin-17

Gastric Acid Secretion CCK-B Receptor Agonism Pharmacology

For CCK-B/gastrin receptor studies requiring a full, sustained maximal acid secretion response, choose amidated Gastrin-17. Its EC50 of 4.3 nM makes it 6.3-fold more potent than pentagastrin, and unlike CCK-8, it avoids off-target CCK-A activation. Providing exclusive antral G-cell specificity, it outperforms G-34 in organ-specific assays. Ensure the non-sulfated form is avoided if physiological potency is critical, as it exhibits a 3.7-fold potency loss. Verify purity ≥95% (HPLC) and store at -20°C.

Molecular Formula C97H124N20O31S
Molecular Weight 2098.2 g/mol
CAS No. 60748-06-3
Cat. No. B1628035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGastrin-17
CAS60748-06-3
SynonymsG 17
gastrin 17
gastrin heptadecapeptide
gastrin-17
heptadecapeptide gastrin
little gastrin I
SHG17NS
Molecular FormulaC97H124N20O31S
Molecular Weight2098.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8
InChIInChI=1S/C97H124N20O31S/c1-49(2)39-68(114-95(146)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(148)73-19-12-37-117(73)76(121)48-102-85(136)60-24-30-74(119)104-60)93(144)110-65(29-35-81(130)131)91(142)109-64(28-34-80(128)129)90(141)108-63(27-33-79(126)127)89(140)107-62(26-32-78(124)125)88(139)106-61(25-31-77(122)123)87(138)103-50(3)84(135)113-69(41-52-20-22-55(118)23-21-52)86(137)101-47-75(120)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(145)111-66(36-38-149-4)92(143)115-72(44-82(132)133)96(147)112-67(83(98)134)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100,118H,12,19,24-44,47-48H2,1-4H3,(H2,98,134)(H,101,137)(H,102,136)(H,103,138)(H,104,119)(H,105,120)(H,106,139)(H,107,140)(H,108,141)(H,109,142)(H,110,144)(H,111,145)(H,112,147)(H,113,135)(H,114,146)(H,115,143)(H,116,148)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-/m0/s1
InChIKeyGKDWRERMBNGKCZ-RNXBIMIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gastrin-17 (CAS 60748-06-3) Peptide Biomarker: Procurement for Clinical Diagnostics and Pharmacological Research


Gastrin-17 (G-17, CAS 60748-06-3) is the principal 17-amino acid amidated peptide hormone produced by antral G cells that constitutes the dominant circulating form of gastrin in humans and mediates gastric acid secretion via the CCK-B/gastrin receptor [1]. As a mature post-translational product of the GAST gene, G-17 exists in sulfated (G-17-II) and non-sulfated (G-17-I) isoforms that are biologically equipotent, and its extremely short plasma half-life of approximately 5 minutes in humans imposes specific handling and analytical requirements relative to other gastrin forms [2].

Why Gastrin-34, Pentagastrin, or CCK-8 Cannot Replace Gastrin-17 in Rigorous Research and Diagnostic Protocols


Although Gastrin-17, Gastrin-34, pentagastrin, and cholecystokinin octapeptide (CCK-8) all activate the CCK-B/gastrin receptor, their divergent pharmacokinetic profiles, receptor binding potencies, and tissue-specific efficacies preclude direct substitution. G-17 exhibits a 4- to 5-fold shorter half-life than G-34 and a 3.7-fold greater functional potency than pentagastrin in gastric acid secretion assays, while CCK-8 demonstrates 4.8-fold higher potency but produces lower maximal efficacy in the same system [1] [2]. In diagnostic applications, G-17 as an exclusive antral G-cell product provides organ-specific information about the gastric antrum that G-34, with its duodenal and jejunal origins, cannot replicate [3].

Quantitative Differentiation Evidence for Gastrin-17 Procurement: Head-to-Head Comparisons with In-Class Peptide Alternatives


Functional Potency: Gastrin-17 Versus Pentagastrin in Gastric Acid Secretion

In isolated rat gastric mucosa, sulfated Gastrin-17 (G-17) demonstrates a 3.7-fold higher functional potency than the synthetic analog pentagastrin in stimulating acid secretion. The EC50 for sulfated G-17 is 4.3 nM, compared to 16 nM for non-sulfated G-17 and 27 nM for pentagastrin [1]. CCK-8, while more potent (EC50 = 0.9 nM), produces a significantly lower maximal response than G-17, indicating that G-17 is the superior full agonist for acid secretory function in this tissue [1].

Gastric Acid Secretion CCK-B Receptor Agonism Pharmacology

Pharmacokinetic Differentiation: Half-Life of Gastrin-17 Versus Gastrin-34

Amidated Gastrin-17 exhibits a dramatically shorter half-life than its larger precursor, Gastrin-34. In humans, the half-life of amidated Gastrin-17 is 5 minutes, compared to 20-25 minutes for amidated Gastrin-34 [1]. This 4- to 5-fold difference is attributed to differential peptidase susceptibility and renal clearance mechanisms. In dogs, G-17 half-life is further reduced to 3.5 minutes, three times shorter than in humans (9.5-10.5 minutes), while clearance rates in dogs and cats are 3- and 8-fold higher than in humans, respectively [2].

Pharmacokinetics Peptide Stability Metabolism

Receptor Binding Affinity Hierarchy: Gastrin-17 Versus CCK-8 and Gastrin-34

In competitive binding studies using 125I-labeled gastrin on guinea pig pancreatic acini, the relative potencies for inhibiting binding follow the rank order: CCK-8 > Gastrin-17-I = Gastrin-34-I > pentagastrin > desulfated CCK-8 > CCK-4 [1]. This demonstrates that Gastrin-17 and Gastrin-34 exhibit equivalent binding affinity at the gastrin receptor, while CCK-8 shows superior affinity. However, CCK-8 binding to CCK-A receptors produces distinct downstream signaling that G-17 does not activate, explaining the functional divergence observed in tissue-specific assays [1]. Binding analysis reveals a single class of high-affinity receptors with a binding capacity of 1 fmol/mg protein [1].

Receptor Binding CCK-B/Gastrin Receptor Competitive Displacement

Diagnostic Performance: Gastrin-17 as a Standalone Biomarker for Atrophic Gastritis and Gastric Cancer

In a multicenter clinical study, serum Gastrin-17 at an optimal cut-off value of approximately 7 pmol/L demonstrated sensitivity of 59.31%, specificity of 70.59%, and accuracy of 68.54% for gastric cancer diagnosis, with a negative predictive value of 88.65% [1]. For chronic atrophic gastritis, alternative studies report G-17 sensitivity of 78% and specificity of 55% at a cut-off of 4.73 pmol/L [2]. When G-17 is combined with pepsinogen I (PGI) and pepsinogen II (PGII), the diagnostic panel achieves sensitivity of 74.7% and specificity of 95.6% for atrophic gastritis with a negative predictive value of 91% [3].

Clinical Diagnostics Atrophic Gastritis Gastric Cancer Screening

Species-Specific Pharmacokinetics: Human Versus Animal Model Clearance Rates

The clearance rate of synthetic human Gastrin-17-I varies substantially across species, with values in dogs and cats being 3- and 8-fold higher than in humans, respectively [1]. This difference directly impacts half-life: G-17 half-life in dogs is 3.5 minutes, compared to 9.5-10.5 minutes in humans—a 3-fold difference [1]. Importantly, the D50 for acid secretion (dose producing 50% of maximal response) is proportional to clearance rate across species, yielding approximately similar increments of serum gastrin and indicating equal cellular sensitivity to G-17 in man, dog, and cat [1].

Translational Pharmacology Species Scaling Preclinical Models

In Vitro Metabolic Stability: Gastrin-17 Degradation Profile in Serum

In human serum, synthetic Gastrin-17 (G17) exhibits a half-life of 3-5 hours in vitro, which is significantly longer than its 5-minute half-life in vivo [1]. The rate-limiting step for in vitro degradation is removal of the NH2-terminal pyroglutamic acid; the synthetic 2-17 G17 fragment (lacking pyroglutamic acid) is degraded more rapidly (t1/2 = 2-3 hours) than intact G17 [1]. EDTA blocks degradation at the COOH-terminus of both G17 and 2-17 G17, demonstrating metalloprotease involvement in peptide processing [1]. In contrast, glycine-extended gastrin-17 is stable in serum or plasma in vitro for at least 1 hour at 37°C, with in vivo elimination described by biexponential kinetics (t1/2α = 4.1 ± 0.2 min, t1/2β = 21.8 ± 0.9 min) [2].

Peptide Stability Ex Vivo Handling Bioanalytical Method Validation

Optimal Procurement-Driven Application Scenarios for Gastrin-17 Based on Verified Quantitative Differentiation


Gastric Physiology Studies Requiring Maximal and Sustained Acid Secretory Response

Gastrin-17 is the preferred agonist over pentagastrin and CCK-8 for studies of gastric acid secretion where a full, sustained maximal response is required. With an EC50 of 4.3 nM for acid secretion—6.3-fold more potent than pentagastrin (27 nM)—and superior maximal efficacy compared to the partial agonist CCK-8, G-17 most accurately recapitulates the physiological gastrin response in isolated gastric mucosa preparations [1]. Researchers should procure amidated G-17 specifically, as non-sulfated G-17 exhibits a 3.7-fold lower potency (EC50 = 16 nM) [1].

Clinical Diagnostic Screening for Atrophic Gastritis and Gastric Cancer Risk Stratification

Gastrin-17 ELISA kits are indicated for non-invasive serological screening of antral atrophy and gastric cancer risk. At a cut-off of 7 pmol/L, G-17 alone provides 59.31% sensitivity and 70.59% specificity for gastric cancer, with a negative predictive value of 88.65% [1]. For enhanced accuracy, combination panels incorporating G-17 with pepsinogens achieve 74.7% sensitivity and 95.6% specificity for atrophic gastritis [2]. Procurement decisions should consider that G-17 is an exclusive antral G-cell product, providing organ-specific information about the gastric antrum that pepsinogens alone cannot supply [3].

Pharmacokinetic and Metabolism Studies in Preclinical Animal Models

Investigators using Gastrin-17 in preclinical species must account for species-specific clearance differences. Synthetic human Gastrin-17-I is cleared 3-fold faster in dogs and 8-fold faster in cats than in humans, with corresponding 3-fold shorter half-life in dogs (3.5 min vs 9.5-10.5 min) [1]. Dosing regimens should be adjusted proportionally to achieve human-equivalent exposures, as cellular sensitivity to G-17 (D50 for acid secretion) remains constant across species [1]. Procure amidated G-17 for these studies, as glycine-extended forms exhibit different biexponential in vivo decay kinetics (t1/2α = 4.1 min, t1/2β = 21.8 min) [2].

Receptor Binding and Signaling Studies at the CCK-B/Gastrin Receptor

For competitive binding studies characterizing the CCK-B/gastrin receptor, Gastrin-17 serves as the reference endogenous agonist. Its binding affinity is equivalent to Gastrin-34-I but inferior to CCK-8 (rank order: CCK-8 > G-17-I = G-34-I > pentagastrin), with a binding capacity of 1 fmol/mg protein in guinea pig pancreatic acini [1]. However, CCK-8 also activates CCK-A receptors that G-17 does not, producing divergent downstream signaling [1]. Therefore, G-17 is the more selective tool for isolating CCK-B receptor-mediated responses, particularly when receptor subtype discrimination is critical to experimental interpretation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gastrin-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.